molecular formula C12H19N5O2 B13754436 s-Triazine, 2,4-dimorpholino-6-methyl- CAS No. 26234-42-4

s-Triazine, 2,4-dimorpholino-6-methyl-

Cat. No.: B13754436
CAS No.: 26234-42-4
M. Wt: 265.31 g/mol
InChI Key: QPJGOZXYYJDTID-UHFFFAOYSA-N
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Description

Overview of s-Triazine Core Structures in Contemporary Chemical Research

The 1,3,5-triazine (B166579), commonly known as s-triazine, is a six-membered heterocyclic aromatic ring containing three nitrogen atoms at alternating positions. mdpi.comwikipedia.org This core structure is considered a "privileged scaffold" in medicinal chemistry and materials science due to its versatile and highly tunable nature. nih.govmdpi.com The primary precursor for the vast majority of functionalized s-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride (TCT). nih.govresearchgate.net TCT is a commercially available, low-cost, and highly reactive starting material. mdpi.comresearchgate.net

A key feature of the s-triazine core is the differential reactivity of the three chlorine atoms on TCT to sequential nucleophilic substitution. nih.govresearchgate.net The substitution of the first chlorine atom can typically be achieved at low temperatures (0–5 °C), the second at room temperature, and the third requires elevated temperatures or heating. nih.gov This predictable, stepwise reactivity allows for the controlled and precise introduction of up to three different functional groups (symmetrical or non-symmetrical) onto the triazine ring. researchgate.netnih.govresearchgate.net Nucleophiles based on nitrogen, oxygen, and sulfur are commonly employed, leading to a vast chemical space of accessible derivatives. nih.govnih.gov

The structural versatility of the s-triazine scaffold has led to its incorporation into a wide array of biologically active molecules. Several s-triazine derivatives have been developed as therapeutic agents, including the FDA-approved anticancer drugs altretamine, gedatolisib (B612122), and enasidenib. nih.govmdpi.com The applications of s-triazine derivatives are extensive, spanning fields such as:

Oncology: Exhibiting anticancer and antiproliferative activities. mdpi.comnih.gov

Infectious Diseases: Demonstrating antibacterial, antifungal, and antiviral properties. mdpi.commdpi.com

Inflammation: Serving as anti-inflammatory agents. nih.govmdpi.com

Agrochemicals: Forming the basis for herbicides like atrazine (B1667683) and simazine. wikipedia.org

Beyond medicinal chemistry, the s-triazine core is integral to materials science, where its rigid and planar structure is exploited in the development of dendrimers, polymers, chemosensors for metal ion detection, and supramolecular aggregates. researchgate.netmdpi.comresearchgate.net

Rationale for Investigating 2,4-Dimorpholino-6-methyl-s-triazine within the Triazine Chemical Space

The investigation of specifically substituted s-triazine derivatives is driven by the search for compounds with optimized biological activity and physicochemical properties. The 2,4-dimorpholino-s-triazine scaffold has emerged as a particularly important motif in modern drug discovery, especially in the field of oncology. mdpi.com

The rationale for focusing on this scaffold includes:

Proven Bioactivity: Dimorpholino-substituted s-triazines are the core structure of several potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are critical in cancer cell growth and survival. mdpi.comacs.org Prominent examples such as ZSTK474 and gedatolisib are dimorpholino-s-triazine derivatives that have been extensively studied in clinical trials. mdpi.com

Enhanced Cytotoxicity: Studies have shown that the incorporation of a morpholine (B109124) moiety can lead to a noticeable increase in the cytotoxic activities of s-triazine derivatives against cancer cell lines. mdpi.com

Synthetic Accessibility: The symmetrical nature of the 2,4-dimorpholino substitution facilitates the rapid synthesis of compound libraries, allowing for efficient exploration of various substituents at the C6 position. acs.org

Within this established 2,4-dimorpholino framework, the choice to investigate a 6-methyl derivative is a logical step in structure-activity relationship (SAR) studies. The methyl group is the simplest alkyl substituent, providing a baseline to understand how small, non-aromatic groups influence the compound's biological profile. By comparing the properties of 2,4-dimorpholino-6-methyl-s-triazine with analogues bearing larger or more electronically complex groups at the C6 position (e.g., aryl or phenethyl groups), researchers can systematically probe the steric and electronic requirements for optimal interaction with a biological target. acs.org

Scope and Objectives of Academic Inquiry Pertaining to 2,4-Dimorpholino-6-methyl-s-triazine

The academic inquiry into a novel compound such as 2,4-dimorpholino-6-methyl-s-triazine would typically follow a structured, multi-disciplinary approach common in medicinal chemistry. The primary objectives of such research would be to fully characterize the molecule and assess its potential as a bioactive agent.

Key Research Objectives:

Synthesis and Characterization: The initial objective is the chemical synthesis of the target compound, likely via a sequential nucleophilic substitution reaction starting from cyanuric chloride. This would be followed by comprehensive structural confirmation using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially X-ray crystallography.

Biological Evaluation: Given the prevalence of the dimorpholino-s-triazine scaffold in oncology, a primary goal would be to screen the compound for its anticancer activity against a panel of human cancer cell lines. mdpi.comacs.org This would involve determining key metrics like its half-maximal inhibitory concentration (IC₅₀).

Mechanism of Action Studies: If significant biological activity is observed, further studies would aim to elucidate the compound's mechanism of action. Based on its structural similarity to known drugs, a key objective would be to assess its inhibitory activity against specific enzymes, particularly kinases in the PI3K/mTOR pathway. mdpi.comacs.org

Structure-Activity Relationship (SAR) Analysis: The compound's properties would be systematically compared to other 6-substituted-2,4-dimorpholino-s-triazine analogues. This analysis is crucial for understanding how the size, lipophilicity, and electronic nature of the C6 substituent impact biological potency, selectivity, and pharmacokinetic properties. acs.org

Computational Modeling: To complement experimental data, computational studies such as molecular docking could be employed. researchgate.net The objective would be to model the binding interactions of 2,4-dimorpholino-6-methyl-s-triazine within the active site of its putative biological target, providing insights into the structural basis of its activity. researchgate.net

Table 1: Selected Bioactive s-Triazine Derivatives

Compound NameSubstituents at C2, C4, C6Primary Application/ActivityReference
Altretamine (Hexalen)Tris(dimethylamino)Anticancer (Ovarian Cancer) nih.gov
GedatolisibDimorpholino, Indazolyl-aminoAnticancer (PI3K/mTOR Inhibitor) mdpi.com
ZSTK474Dimorpholino, DimorpholinoAnticancer (Pan-PI3K Inhibitor) mdpi.com
AtrazineChloro, Ethylamino, IsopropylaminoHerbicide wikipedia.org
Bimiralisib (PQR309)Dimorpholino, Trifluoromethyl-pyridinyl-aminoAnticancer (PI3K/mTOR Inhibitor) acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26234-42-4

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

4-(4-methyl-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C12H19N5O2/c1-10-13-11(16-2-6-18-7-3-16)15-12(14-10)17-4-8-19-9-5-17/h2-9H2,1H3

InChI Key

QPJGOZXYYJDTID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

Advanced Synthetic Methodologies for S Triazine, 2,4 Dimorpholino 6 Methyl

Strategies for Regioselective Substitution of the s-Triazine Nucleus

The cornerstone for the synthesis of s-triazine, 2,4-dimorpholino-6-methyl- is the regioselective substitution of the chlorine atoms on the cyanuric chloride precursor. The inherent reactivity differences of the chlorine atoms on the s-triazine ring, which decrease with each successive substitution, form the basis for controlled, stepwise functionalization. researchgate.netnih.gov

Sequential Nucleophilic Aromatic Substitution Techniques via Cyanuric Chloride

The most prevalent and well-established method for the synthesis of unsymmetrically substituted s-triazines is the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The reactivity of the three chlorine atoms is highly dependent on temperature, allowing for a controlled, stepwise introduction of different nucleophiles. researchgate.net

The substitution of the first chlorine atom can typically be achieved at low temperatures, around 0–5 °C. researchgate.netnih.gov After the first substitution, the electron-donating nature of the introduced group reduces the electrophilicity of the triazine ring, making the subsequent substitution less favorable. researchgate.net Consequently, the displacement of the second chlorine atom usually requires a higher temperature, often room temperature. researchgate.netnih.gov The final substitution of the third chlorine atom is the most challenging and generally necessitates elevated temperatures, often refluxing conditions. researchgate.net This temperature-dependent reactivity is the key to achieving regioselectivity.

For the synthesis of s-triazine, 2,4-dimorpholino-6-methyl-, two primary sequential substitution pathways can be envisioned:

Pathway A: Amination followed by Alkylation: This route involves the initial reaction of cyanuric chloride with two equivalents of morpholine (B109124) to form the intermediate, 2-chloro-4,6-dimorpholino-1,3,5-triazine (B1296127). This intermediate is then subjected to a reaction with an organometallic methylating agent, such as a methyl Grignard reagent, to introduce the methyl group.

Pathway B: Alkylation followed by Amination: This alternative pathway begins with the introduction of the methyl group onto the cyanuric chloride ring via a Grignard reaction, followed by the sequential or simultaneous substitution of the remaining two chlorine atoms with morpholine.

Optimized Reaction Conditions for Directed Introduction of Morpholino and Methyl Groups

The successful synthesis of s-triazine, 2,4-dimorpholino-6-methyl- hinges on the careful optimization of reaction conditions for each substitution step.

Introduction of Morpholino Groups: The reaction of cyanuric chloride with morpholine is a nucleophilic substitution that is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction. nih.gov

Step 1: Synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine: By reacting one equivalent of cyanuric chloride with one equivalent of morpholine at a temperature of 0–5 °C, the monosubstituted product can be selectively obtained. nih.gov

Step 2: Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine: The subsequent addition of a second equivalent of morpholine and raising the temperature to room temperature allows for the formation of the disubstituted product. nih.gov Common solvents for these reactions include acetone, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). semanticscholar.org Inorganic bases like sodium carbonate (Na₂CO₃) or organic bases such as diisopropylethylamine (DIEA) are often employed. nih.govfrontiersin.org

ParameterCondition for First Morpholine SubstitutionCondition for Second Morpholine Substitution
Temperature0–5 °CRoom Temperature
SolventAcetone, THF, or DCMTHF or Dioxane
BaseNa₂CO₃ or DIEANa₂CO₃ or DIEA
Reaction Time~2–4 hours~12–24 hours

Introduction of the Methyl Group: The introduction of a methyl group onto the electron-deficient triazine ring is typically achieved using a potent nucleophilic methyl source, most commonly a Grignard reagent like methylmagnesium bromide (CH₃MgBr). cmu.edu The reaction of 2-chloro-4,6-dimorpholino-1,3,5-triazine with a Grignard reagent would involve the nucleophilic displacement of the final chlorine atom. This reaction is generally performed in an anhydrous ethereal solvent such as THF or diethyl ether at temperatures ranging from 0 °C to room temperature. cmu.edu

Alternatively, a one-pot approach where cyanuric chloride is first reacted with the Grignard reagent at a low temperature, followed by the addition of morpholine, has been reported for similar structures and could be a more efficient strategy. cmu.edu

Emerging Synthetic Approaches and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and simplified methods for the synthesis of complex molecules. These principles are applicable to the synthesis of s-triazine, 2,4-dimorpholino-6-methyl-.

Microwave-Assisted Synthesis Optimization for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. mdpi.comnih.gov The use of microwave irradiation can significantly reduce reaction times for the nucleophilic substitution steps on the s-triazine ring. nih.gov For the amination steps with morpholine, microwave heating can shorten the reaction time from hours to minutes. nih.govnih.gov Similarly, the Grignard reaction for the introduction of the methyl group could potentially be accelerated under microwave conditions, although care must be taken due to the reactive nature of organometallic reagents. researchgate.net

Synthetic StepConventional HeatingMicrowave-Assisted Synthesis
Second Morpholine Substitution12–24 hours at room temperature or reflux10–30 minutes at 70-100 °C
Methylation (Grignard)Several hours at 0 °C to room temperaturePotentially shorter reaction times, requires careful optimization

One-Pot Reaction Strategies for Simplified Synthesis

One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation by minimizing intermediate isolation and purification steps. benthamscience.comresearchgate.net For the synthesis of s-triazine, 2,4-dimorpholino-6-methyl-, a one-pot strategy could involve the sequential addition of reagents to a single reaction vessel.

Advanced Purification and Isolation Methodologies for High-Purity Compounds

Obtaining high-purity s-triazine, 2,4-dimorpholino-6-methyl- is crucial for its intended applications. The purification strategy will depend on the nature of the impurities generated during the synthesis.

Commonly employed purification techniques for s-triazine derivatives include:

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and is often determined empirically. For morpholino-substituted triazines, solvents such as ethanol, ethyl acetate (B1210297), or mixtures of hexane (B92381) and ethyl acetate are often effective. researchgate.netsemanticscholar.org The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful technique. A suitable eluent system, typically a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate), is used to separate the desired compound from byproducts and unreacted starting materials. nih.gov

Semi-preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, semi-preparative HPLC is an excellent option. This technique utilizes a high-efficiency column to provide superior separation of the target compound from even closely related impurities. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile/water or methanol/water gradients are commonly used for the purification of triazine derivatives. thermofisher.comd-nb.info

The purity of the final compound is typically verified using analytical techniques such as analytical HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.org

Chemical Reactivity and Transformation Studies of S Triazine, 2,4 Dimorpholino 6 Methyl

Electrophilic and Nucleophilic Reactivity Profiles of the Triazine Ring System

The inherent chemical characteristic of the unsubstituted 1,3,5-triazine (B166579) ring is its electron-deficient nature, which makes it highly susceptible to nucleophilic attack. nih.govnih.gov The most common precursor for substituted s-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. Current time information in Oromocto, CA.frontiersin.org This molecule features three highly reactive chlorine atoms that serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

The substitution of these chlorine atoms is a highly controllable process, primarily governed by temperature. daneshyari.com Typically, the first chlorine can be replaced by a nucleophile at temperatures around 0–5 °C. Current time information in Oromocto, CA.nih.gov Once the first substitution occurs, the introduction of an electron-donating group increases the electron density of the triazine ring. Current time information in Oromocto, CA. This electronic enrichment deactivates the ring towards subsequent nucleophilic attacks, meaning the second substitution requires a higher temperature, often room temperature. Current time information in Oromocto, CA.frontiersin.org The final substitution requires even more forcing conditions, such as heating or reflux, to overcome the reduced electrophilicity of the triazine carbon atoms. Current time information in Oromocto, CA.

In the case of s-Triazine, 2,4-dimorpholino-6-methyl-, the triazine ring is substituted with two morpholino groups and one methyl group. Both the amino functionality of the morpholino groups and the alkyl nature of the methyl group are electron-donating. Consequently, the π-orbital electron density of the triazine ring in this compound is significantly enhanced compared to its chlorinated precursors. Current time information in Oromocto, CA. This renders the ring substantially less reactive towards further nucleophilic substitution. Conversely, the increased electron density makes the ring nitrogen atoms more basic and potentially more susceptible to electrophilic attack, although nucleophilic substitution on precursors remains the most defining aspect of s-triazine chemistry.

Table 1: Comparative Reactivity of s-Triazine Derivatives Towards Nucleophiles

CompoundSubstituentsRing Electron DensityReactivity Towards NucleophilesConditions for Substitution
2,4,6-Trichloro-1,3,5-triazine3x ChloroLowVery High1st: 0°C, 2nd: RT, 3rd: >60°C
2,4-Dichloro-6-methyl-1,3,5-triazine (B152017)2x Chloro, 1x MethylMedium-LowHigh1st: RT, 2nd: >60°C
s-Triazine, 2,4-dimorpholino-6-methyl-2x Morpholino, 1x MethylHighVery LowFurther substitution is difficult

Investigation of Functional Group Interconversions on the Morpholino and Methyl Substituents

Studies on the direct functional group interconversions of the substituents on s-Triazine, 2,4-dimorpholino-6-methyl- are not extensively detailed in the literature. However, the expected reactivity can be inferred from the general chemical behavior of these functional groups.

The morpholino substituents are generally robust and stable. nih.gov The C-N bond connecting the morpholine (B109124) ring to the triazine core is strong, partly due to the electron-donating character of the nitrogen atom, which imparts some double-bond character through resonance. daneshyari.com Cleavage of this bond would likely require harsh hydrolytic conditions (strong acid or base at high temperatures), which could also risk cleaving the triazine ring itself. The ether linkage within the morpholine ring is also stable and would only be susceptible to cleavage under potent acidic conditions.

Exploration of Chemical Reaction Pathways and Derivative Formation

The principal pathway to forming s-Triazine, 2,4-dimorpholino-6-methyl- and its related derivatives relies on the stepwise nucleophilic substitution of cyanuric chloride. frontiersin.orgdaneshyari.com This synthetic strategy offers a high degree of control, allowing for the creation of both symmetrical and non-symmetrical triazines by carefully selecting the nucleophiles and reaction conditions at each step. frontiersin.org

The synthesis of the title compound would typically proceed as follows:

First Substitution: Cyanuric chloride is reacted with an organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to replace one chlorine atom with a methyl group. This reaction yields 2,4-dichloro-6-methyl-1,3,5-triazine.

Second and Third Substitutions: The resulting 2,4-dichloro-6-methyl-1,3,5-triazine is then treated with at least two equivalents of morpholine. This reaction is conducted at an elevated temperature to facilitate the displacement of the remaining two chlorine atoms, yielding the final product, s-Triazine, 2,4-dimorpholino-6-methyl-. nih.gov

This versatile synthetic approach allows for the generation of a vast library of derivatives by simply altering the nucleophiles used. Starting from the common intermediate, 2,4-dichloro-6-methyl-1,3,5-triazine, a wide range of functional groups can be introduced. frontiersin.org Reacting this intermediate with different primary or secondary amines, alcohols (as alkoxides), or thiols (as thiolates) would produce a diverse set of disubstituted triazine derivatives. frontiersin.orgdaneshyari.com

Table 2: Examples of Derivative Formation from a Dichlorotriazine Intermediate

IntermediateNucleophile (2 eq.)Reaction ConditionResulting Derivative Class
2,4-dichloro-6-methyl-1,3,5-triazinePiperidine (B6355638)Heat2,4-dipiperidino-6-methyl-s-triazine
2,4-dichloro-6-methyl-1,3,5-triazineSodium MethoxideRoom Temp -> Heat2,4-dimethoxy-6-methyl-s-triazine
2,4-dichloro-6-methyl-1,3,5-triazineAniline (B41778)Heat2,4-dianilino-6-methyl-s-triazine
2,4-dichloro-6-methyl-1,3,5-triazineEthanethiol (with base)Room Temp -> Heat2,4-bis(ethylthio)-6-methyl-s-triazine

Studies on the Stability and Degradation Pathways of the Chemical Compound

The s-triazine ring is a chemically stable aromatic system, resistant to many common degradation pathways. However, substituted s-triazines, particularly those used as herbicides, are known to undergo degradation in the environment, primarily through microbial and enzymatic pathways. researchgate.net While specific degradation studies on s-Triazine, 2,4-dimorpholino-6-methyl- are not available, a plausible pathway can be proposed based on the known metabolism of structurally related amino-substituted s-triazines. researchgate.net

The most likely route of degradation is the sequential hydrolysis of the C-N bonds connecting the morpholino groups to the triazine ring. researchgate.net This process is often enzyme-catalyzed in biological systems and would lead to the formation of hydroxylated intermediates. The degradation would likely proceed as follows:

First Hydrolysis: One morpholino group is cleaved and replaced by a hydroxyl group, yielding 2-morpholino-4-hydroxy-6-methyl-s-triazine and morpholine.

Second Hydrolysis: The remaining morpholino group is similarly replaced, resulting in 2,4-dihydroxy-6-methyl-s-triazine. This dihydroxy derivative is an analog of cyanuric acid. researchgate.net

Ring Cleavage: While the triazine ring itself is stable, certain microorganisms are capable of cleaving it. researchgate.net This ultimate degradation step would break down the heterocyclic core into simpler molecules like ammonia (B1221849) and carbon dioxide. researchgate.net

The methyl group is generally more resistant to microbial degradation than amino or chloro substituents, and would likely remain on the ring until the final ring cleavage stage.

Computational and Theoretical Investigations of S Triazine, 2,4 Dimorpholino 6 Methyl

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformation, and Electronic Structure

No specific peer-reviewed articles or database entries containing DFT calculations on the molecular geometry, conformation, or electronic structure of s-Triazine, 2,4-dimorpholino-6-methyl- were found. General studies on other dimorpholino-substituted s-triazines indicate that DFT methods, such as B3LYP with various basis sets, are often used to determine optimized structural parameters and electronic properties. researchgate.netresearchgate.net However, without a dedicated study, specific bond lengths, bond angles, dihedral angles, and electronic characteristics for the title compound remain undetermined.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

There is no available research that specifically details an NBO analysis of s-Triazine, 2,4-dimorpholino-6-methyl-. NBO analysis is a common computational method to investigate hyperconjugative interactions, charge delocalization, and the stability of molecules. researchgate.net For similar s-triazine derivatives, NBO analysis has been used to understand intramolecular charge transfer (ICT) phenomena. researchgate.net However, specific data on charge transfer, donor-acceptor interactions, and stabilization energies for s-Triazine, 2,4-dimorpholino-6-methyl- are not present in the available literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated electronic transitions for s-Triazine, 2,4-dimorpholino-6-methyl- has not been reported. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. bohrium.comirjweb.com While DFT calculations are routinely used to determine these values for s-triazine compounds, no such data has been published for the specific molecule . bohrium.comnasc.ac.in

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

No studies utilizing molecular dynamics (MD) simulations to investigate the conformational dynamics or intermolecular interactions of s-Triazine, 2,4-dimorpholino-6-methyl- were identified. MD simulations are valuable for understanding the behavior of molecules in different environments over time, but this computational technique does not appear to have been applied to this specific compound in any published research. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Descriptors

While QSPR and Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for various classes of s-triazine derivatives to predict their physicochemical properties and biological activities, no QSPR models specifically including or predicting descriptors for s-Triazine, 2,4-dimorpholino-6-methyl- were found. thaiscience.inforesearchgate.netnih.gov Such models rely on datasets of related compounds to establish correlations between molecular structure and specific properties, but the title compound was not included in the datasets of the reviewed literature.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no published computational studies that predict the spectroscopic parameters (such as IR, Raman, or NMR spectra) for s-Triazine, 2,4-dimorpholino-6-methyl-. Theoretical calculations of spectroscopic data, often performed using DFT, are a powerful tool for interpreting and validating experimental spectra. For a related compound, 2,4-diamino-6-methyl-1,3,5-triazine, computational methods have been used to predict vibrational wavenumbers. researchgate.net However, a similar analysis for the dimorpholino derivative is not available.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and Comprehensive Band Assignments

The vibrational spectrum of 2,4-dimorpholino-6-methyl-s-triazine is expected to be dominated by the characteristic modes of the triazine ring and the morpholino and methyl substituents. Key vibrational modes anticipated for this molecule are detailed in the table below.

Table 1: Predicted FT-IR and FT-Raman Vibrational Band Assignments for s-Triazine, 2,4-dimorpholino-6-methyl-

Frequency Range (cm⁻¹) Assignment Description
3000-2800 C-H stretching Symmetric and asymmetric stretching vibrations of the methyl and morpholino CH₂ groups.
1600-1400 C=N and C=C stretching Vibrations of the s-triazine ring.
1450-1400 CH₂ scissoring Bending vibrations of the morpholino CH₂ groups.
1380-1360 C-H bending Bending vibrations of the methyl group.
1280-1200 C-N stretching Stretching vibrations of the bonds connecting the morpholino groups to the triazine ring.
1150-1050 C-O-C stretching Symmetric and asymmetric stretching of the ether linkage in the morpholino rings.
850-750 Triazine ring breathing Characteristic in-plane and out-of-plane deformation modes of the s-triazine ring.

These assignments are based on extensive studies of similar s-triazine compounds where density functional theory (DFT) calculations have been employed to support the experimental observations. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Connectivity Studies (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and conformational details of organic molecules. For 2,4-dimorpholino-6-methyl-s-triazine, ¹H and ¹³C NMR would provide unambiguous evidence for its structure.

In the ¹H NMR spectrum, distinct signals are expected for the methyl and morpholino protons. The methyl protons would likely appear as a singlet, while the morpholino protons would present as two multiplets corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. Based on data for analogous compounds like 2,4-dimorpholine-6-chloro-1,3,5-triazine, the chemical shifts can be predicted. researchgate.net

The ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the triazine ring, the methyl group, and the morpholino substituents. The carbon atoms of the triazine ring are expected to resonate at lower field due to their electron-deficient nature.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for s-Triazine, 2,4-dimorpholino-6-methyl-

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~2.3-2.5 s -CH₃
~3.6-3.8 t -N-CH₂- (morpholino)
~3.5-3.7 t -O-CH₂- (morpholino)
¹³C ~20-25 -CH₃
~43-45 -N-CH₂- (morpholino)
~66-68 -O-CH₂- (morpholino)
~165-175 C-N (triazine ring)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the proton-proton and proton-carbon connectivities within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of s-triazine derivatives is characterized by absorption bands arising from π → π* and n → π* transitions within the triazine ring and any attached chromophores. For 2,4-dimorpholino-6-methyl-s-triazine, the electronic spectrum is expected to show absorptions in the UV region.

The primary absorption bands are likely due to π → π* transitions within the s-triazine core. The presence of the electron-donating morpholino groups can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted s-triazine. Studies on related s-triazine derivatives have shown that the electronic absorption properties are sensitive to the nature of the substituents. researchgate.netmdpi.com The introduction of electron-donating groups generally leads to intramolecular charge transfer (ICT) phenomena, which can be observed in the UV-Vis spectrum. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for s-Triazine, 2,4-dimorpholino-6-methyl-

λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Electronic Transition
~220-250 High π → π*
~270-300 Moderate n → π*

The exact position and intensity of these bands can be influenced by the solvent polarity, indicating the presence of charge transfer character in the electronic transitions.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is a crucial technique for the precise determination of the molecular weight and elemental composition of a compound. For s-Triazine, 2,4-dimorpholino-6-methyl-, HRMS would provide an accurate mass measurement, confirming its molecular formula of C₁₂H₁₉N₅O₂.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For s-triazine derivatives, fragmentation often involves the cleavage of the substituent groups from the triazine core. The expected fragmentation pathways for 2,4-dimorpholino-6-methyl-s-triazine would likely involve the loss of the morpholino and methyl groups.

Table 4: Predicted High-Resolution Mass Spectrometry Data for s-Triazine, 2,4-dimorpholino-6-methyl-

m/z (calculated) Ion Formula Description
265.1539 [C₁₂H₁₉N₅O₂]⁺ Molecular Ion (M⁺)
250.1304 [C₁₁H₁₆N₅O₂]⁺ [M - CH₃]⁺
180.0984 [C₈H₁₀N₄O]⁺ [M - C₄H₉NO]⁺ (Loss of morpholino radical)
179.0906 [C₈H₉N₄O]⁺ [M - C₄H₈NO]⁺ (Loss of morpholine)

Analysis of the isotopic pattern of the molecular ion peak would further confirm the elemental composition.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules. While a crystal structure for 2,4-dimorpholino-6-methyl-s-triazine is not available in the searched literature, studies on closely related compounds such as 2-chloro-4,6-dimorpholino-1,3,5-triazine (B1296127) and various other substituted s-triazines provide valuable insights into the expected solid-state architecture. researchgate.net

The crystal structure would reveal the planarity of the s-triazine ring and the conformation of the morpholino substituents, which typically adopt a chair conformation. researchgate.net The molecular packing is expected to be governed by a network of weak intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds. Pi-pi stacking interactions between the electron-deficient triazine rings of adjacent molecules may also play a significant role in stabilizing the crystal lattice. researchgate.net The study of supramolecular interactions is crucial for understanding the physical properties of the material and for the design of new crystalline materials with desired functionalities. researchgate.netrsc.org

Table 5: Predicted Crystallographic Parameters for s-Triazine, 2,4-dimorpholino-6-methyl- (based on analogs)

Parameter Predicted Value
Crystal System Monoclinic or Triclinic
Space Group Centrosymmetric (e.g., P2₁/c or P-1)
Key Interactions C-H···N hydrogen bonds, C-H···O hydrogen bonds, π-π stacking

Derivatives and Structure Property Relationship Studies of S Triazine, 2,4 Dimorpholino 6 Methyl

Systematic Synthesis of Analogues with Varied Substituents at Methyl and Morpholino Positions

The synthesis of analogues of s-Triazine, 2,4-dimorpholino-6-methyl- is primarily achieved through sequential nucleophilic substitution reactions starting from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govresearchgate.net The reactivity of the three chlorine atoms on the cyanuric chloride ring is temperature-dependent, allowing for controlled, stepwise substitution. nih.gov The substitution of the first chlorine atom can be performed at low temperatures (0–5 °C), the second at room temperature, and the third requires heating. nih.gov This differential reactivity is key to synthesizing unsymmetrical triazine derivatives. researchgate.net

Variation at the Methyl Position: To create analogues with different substituents at the 6-position, the synthesis can be adapted by reacting cyanuric chloride with an organometallic reagent, such as a Grignard or organolithium reagent, in the first step. This would be followed by the sequential addition of two equivalents of morpholine (B109124).

Variation at the Morpholino Positions: Analogues with different amino substituents can be synthesized by replacing morpholine with other primary or secondary amines (e.g., piperidine (B6355638), pyrrolidine, or various anilines). nih.govmdpi.com Symmetrical derivatives are prepared by reacting cyanuric chloride with three equivalents of the same amine. nih.gov For non-symmetrical derivatives, a stepwise approach is necessary, leveraging temperature control to introduce different amines at specific positions. nih.govmdpi.com

The general synthetic strategy is outlined below:

Step 1: First Substitution (e.g., Alkyl/Aryl Group): Reaction of cyanuric chloride with an organometallic reagent (R-MgX) at a low temperature to yield a 2,4-dichloro-6-alkyl/aryl-1,3,5-triazine.

Step 2: Second Substitution (e.g., First Amine): The resulting dichlorotriazine is then reacted with one equivalent of a desired amine (e.g., morpholine) at a moderate temperature (around room temperature). researchgate.net

Step 3: Third Substitution (e.g., Second Amine): Finally, the third chlorine atom is substituted by reacting the monosubstituted aminotriazine (B8590112) with a second, different amine, often requiring elevated temperatures. researchgate.net

A representative table of potential analogues and the required amine nucleophiles is provided below.

Target Analogue StructureReagent for Position 6Amine for Positions 2 & 4
2,4-dipiperidino-6-methyl-s-triazineMethylmagnesium bromidePiperidine
2,4-dianilino-6-methyl-s-triazineMethylmagnesium bromideAniline (B41778)
2-morpholino-4-piperidino-6-methyl-s-triazineMethylmagnesium bromideMorpholine (1 eq.), then Piperidine (1 eq.)
2,4-dimorpholino-6-ethyl-s-triazineEthylmagnesium bromideMorpholine

Microwave-assisted synthesis has also been shown to be an effective method, often resulting in higher yields and significantly shorter reaction times compared to conventional heating methods. researchgate.net

Exploration of Fused Heterocyclic Systems Incorporating the s-Triazine Core

The s-triazine core can be annelated with other heterocyclic rings to create fused systems, significantly expanding the structural diversity and potential properties of the resulting compounds. mdpi.comresearchgate.net These fused systems often result in molecules that are isosteric to naturally occurring purines, which is of interest in medicinal chemistry. mdpi.comresearchgate.net

The synthesis of these fused systems typically involves two main strategies:

Building the triazine ring onto an existing heterocycle: This can be achieved by reacting an amino-substituted heterocycle (like an aminoazole) with a reagent that provides the remaining atoms for the triazine ring. For example, reacting aminoazoles with trichloroacetonitrile (B146778) followed by ring closure with triethyl orthoformate can yield azolo mdpi.comnih.govdoaj.orgtriazines. researchgate.netresearchgate.net

Building a new ring onto a pre-formed s-triazine: This involves using a substituted s-triazine that has reactive functional groups capable of participating in a ring-forming reaction. For instance, a hydrazino-s-triazine derivative can be cyclized with reagents like acetylacetone (B45752) to afford a pyrazole-fused system. mdpi.com

Examples of fused heterocyclic systems incorporating the s-triazine core are presented in the table below.

Fused System NameGeneral StructureSynthetic Precursors
1,2,4-Triazolo[1,5-a] mdpi.comnih.govdoaj.orgtriazineTriazine ring fused with a 1,2,4-triazole (B32235) ringAmino-1,2,4-triazoles and triazine-forming reagents. researchgate.net
Pyrazolo[1,5-a] mdpi.comnih.govdoaj.orgtriazineTriazine ring fused with a pyrazole (B372694) ringHydrazino-s-triazines and diketones/ketoesters. mdpi.com
1,3,5-Triazino[1,2-a]benzimidazoleTriazine ring fused with a benzimidazole (B57391) ring2-Aminobenzimidazole and triazine-forming reagents. researchgate.net

These synthetic methodologies allow for the creation of complex, polycyclic aromatic systems where the electron-deficient nature of the s-triazine ring is combined with the properties of the fused heterocycle.

Influence of Structural Modifications on Chemical Reactivity, Stability, and Non-Prohibited Functional Properties

Structural modifications to the s-Triazine, 2,4-dimorpholino-6-methyl- core have a profound impact on its chemical properties.

Chemical Reactivity: The reactivity of the s-triazine ring is governed by its electron-deficient nature, making it susceptible to nucleophilic attack. The substitution of chlorine atoms on cyanuric chloride with electron-donating groups, such as the morpholino groups, increases the π-electron density of the triazine ring. nih.gov This increased electron density deactivates the ring towards further nucleophilic substitution, which is why higher temperatures are required for subsequent substitutions. nih.gov Modifying the substituents allows for the fine-tuning of this reactivity. For instance, replacing morpholino groups with less electron-donating anilino groups would render the triazine core more reactive. Conversely, stronger electron-donating alkylamino groups would decrease its reactivity further. The nature of the substituent also influences the reactivity of the molecule in other reactions, such as inverse electron-demand Diels-Alder cycloadditions, although this is more studied for 1,2,4-triazines. rsc.org

Non-Prohibited Functional Properties: The versatile chemistry of s-triazines allows for their use as building blocks in materials science. They serve as cores for the construction of dendrimers and hyperbranched polymers due to the three reactive sites on the parent cyanuric chloride. researchgate.netrsc.org The ability of s-triazine derivatives to engage in specific intermolecular interactions also makes them useful for creating supramolecular aggregates. nih.gov Furthermore, the introduction of different functional groups can lead to materials with specific photophysical properties. doaj.org For example, modifications can alter the molecule's absorption and emission spectra, which is relevant for applications in dyes and functional materials. doaj.org

Structural ModificationEffect on ReactivityEffect on StabilityPotential Functional Property Impact
Replace Morpholino with PiperidinoSimilar electron-donating effect, minor change in reactivity. researchgate.netHigh thermal stability expected.Can influence crystal packing and solubility.
Replace Morpholino with AnilinoLess electron-donating, ring is more reactive.Stability influenced by the aniline substituent.Potential for altered photophysical properties. doaj.org
Replace Methyl with PhenylPhenyl group influences π-system, alters electronic properties.Phenyl group generally increases thermal stability. Promotes π-π stacking interactions.

Investigation of Supramolecular Assembly and Hydrogen Bonding Networks in Derivatives

The s-triazine ring is an excellent platform for designing molecules that can self-assemble into ordered supramolecular structures. nih.gov The three nitrogen atoms of the triazine ring are electron-rich and can act as hydrogen bond acceptors. researchgate.net By strategically placing hydrogen bond donor groups on the substituents, intricate and predictable hydrogen bonding networks can be formed. nih.gov

Derivatives of s-Triazine, 2,4-dimorpholino-6-methyl- can be designed to participate in such assemblies. While the morpholino groups lack hydrogen bond donors, their oxygen atoms can act as additional hydrogen bond acceptors. To induce specific self-assembly, the methyl or morpholino groups can be replaced by or functionalized with moieties containing hydrogen bond donors, such as amides, ureas, or hydroxyl groups.

For example, replacing a morpholino group with an amino-alcohol would introduce both N-H and O-H donors, creating possibilities for extensive hydrogen-bonding networks. These interactions can guide the molecules to form specific architectures in the solid state, such as chains, sheets, or more complex three-dimensional structures. nih.govdoaj.org

Key interactions that can be engineered in derivatives include:

N-H···N(triazine) bonds: A classic and strong interaction for directing assembly.

O-H···N(triazine) bonds: Another strong directional interaction.

π-π stacking: Can be introduced by incorporating aromatic substituents, which would stack in the solid state. nih.gov

These non-covalent interactions are fundamental in crystal engineering, allowing for the design of molecular solids with specific properties. nih.gov

Mechanistic Investigations of Chemical Processes Involving S Triazine, 2,4 Dimorpholino 6 Methyl

Elucidation of Nucleophilic Substitution Mechanisms and Kinetic Studies

The 1,3,5-triazine (B166579), or s-triazine, ring is a foundational structure in organic chemistry, known for its susceptibility to nucleophilic substitution. This reactivity stems from the electron-deficient nature of the triazine core, which facilitates the displacement of leaving groups. The reactivity of the s-triazine ring is attenuated with each successive substitution by a nucleophile, a consequence of an increase in π-orbital electron density. This modulation of reactivity necessitates progressively more forceful conditions, such as elevated temperatures, for subsequent substitutions. nih.gov

The synthesis of s-triazine derivatives often begins with 2,4,6-trichloro-1,3,5-triazine (TCT), a cost-effective and readily available starting material. researchgate.net The three chlorine atoms on the TCT ring can be sequentially and chemoselectively replaced by a wide array of nucleophiles, including those containing nitrogen, oxygen, and sulfur. nih.gov The first substitution can typically be achieved at temperatures between 0 and 5°C, the second at room temperature, and the third often requires heating or reflux. nih.gov This stepwise reactivity allows for the controlled synthesis of mono-, di-, and trisubstituted triazines with diverse functionalities. researchgate.net

Kinetic studies on the hydrolysis of dichloro-s-triazine derivatives have provided insights into the mechanism of nucleophilic substitution. These studies, conducted across a broad pH range, suggest a rate-determining nucleophilic attack on an electron-deficient carbon atom. rsc.org The observed rate profiles can be rationalized by considering the rate coefficients for the attack of hydroxide (B78521) ions and water, along with the pKa values of the triazine substrates. rsc.org

In the context of s-Triazine, 2,4-dimorpholino-6-methyl-, the dimorpholino substitution pattern indicates that two of the reactive sites on the original triazine core have been functionalized with morpholine (B109124), a common N-nucleophile. The synthesis of such a compound would likely involve the reaction of a methyl-substituted dichloro-s-triazine with morpholine. For instance, disubstituted-monochloro triazines can be synthesized by reacting TCT with nucleophiles like piperidine (B6355638) and morpholine in the presence of a base such as sodium bicarbonate. The initial substitution is performed at 0°C, followed by an in-situ replacement of the second chlorine atom at room temperature overnight. nih.gov

The precise kinetic parameters for the formation of s-Triazine, 2,4-dimorpholino-6-methyl- would depend on the specific reaction conditions, including the solvent, temperature, and the nature of the starting methyl-triazine derivative. However, the general principles of sequential nucleophilic substitution on the s-triazine ring provide a solid framework for understanding its formation.

Table 1: General Conditions for Sequential Nucleophilic Substitution on 2,4,6-trichloro-1,3,5-triazine (TCT)

Substitution StepNucleophileTypical Reaction Temperature
FirstN, S, or O-nucleophile0-5°C
SecondN, S, or O-nucleophileRoom Temperature
ThirdN, S, or O-nucleophileHeating or Reflux

Studies on Charge-Transfer and Proton-Transfer Interactions with Electron Acceptors/Donors

The electronic properties of s-triazine derivatives, including s-Triazine, 2,4-dimorpholino-6-methyl-, make them interesting candidates for studying charge-transfer (CT) and proton-transfer interactions. The s-triazine ring is inherently electron-deficient and can act as an electron acceptor. However, the introduction of electron-donating groups, such as the morpholino and methyl substituents, modulates this property.

Charge-transfer complexes are formed through the interaction of an electron donor and an electron acceptor. researchgate.net These interactions are a subject of significant interest due to their relevance in various fields, including biological systems and materials science. researchgate.net In the case of s-Triazine, 2,4-dimorpholino-6-methyl-, the nitrogen atoms of the morpholino groups and the triazine ring possess lone pairs of electrons, allowing the molecule to function as an electron donor in the presence of suitable electron acceptors.

Studies on related s-triazine systems have demonstrated the formation of both charge-transfer and proton-transfer complexes. For example, the interaction between various electron donors and acceptors can lead to the formation of stable complexes. researchgate.net The nature of the interaction, whether it is a charge-transfer or a proton-transfer, depends on the specific properties of the donor and acceptor molecules, including their acidity and basicity.

Computational methods, such as Density Functional Theory (DFT), are often employed to investigate the electronic structure and properties of such molecules. These studies can provide insights into molecular properties like ionization potential, electronegativity, and chemical hardness, which are crucial for understanding their behavior in charge-transfer interactions. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis can further elucidate hyperconjugative interactions and charge delocalization within the molecule, confirming the potential for charge transfer. researchgate.netresearchgate.net

While specific studies on the charge-transfer and proton-transfer interactions of s-Triazine, 2,4-dimorpholino-6-methyl- are not extensively detailed in the provided search results, the general principles governing these interactions in s-triazine derivatives suggest that it would be capable of forming such complexes with appropriate electron acceptors or donors. The presence of both electron-donating (morpholino, methyl) and electron-accepting (triazine ring) moieties within the same molecule could also lead to interesting intramolecular charge-transfer phenomena.

Table 2: Key Molecular Properties for Charge-Transfer Interactions

PropertyDescriptionRelevance to s-Triazine, 2,4-dimorpholino-6-methyl-
Ionization PotentialThe energy required to remove an electron from a molecule.A lower ionization potential indicates a better electron donor. The morpholino and methyl groups would lower this value.
Electron AffinityThe energy released when an electron is added to a molecule.A higher electron affinity indicates a better electron acceptor. The triazine ring contributes to this property.
ElectronegativityA measure of the tendency of an atom to attract a bonding pair of electrons.Influences the polarity of bonds and the distribution of electron density.
Chemical HardnessA measure of the resistance to a change in electron distribution.Related to the stability of the molecule and its reactivity in charge-transfer processes.

Photochemical and Thermal Decomposition Mechanisms in Controlled Environments

The stability of s-triazine derivatives under photochemical and thermal stress is a critical aspect of their chemistry. While specific data on the decomposition of s-Triazine, 2,4-dimorpholino-6-methyl- is not available in the provided search results, studies on related triazine compounds offer valuable insights into the potential decomposition pathways.

For instance, the thermal decomposition of 2,4,6-triazido-1,3,5-triazine has been investigated in both solution and molten states. In solution, the decomposition is characterized by kinetic parameters typical for the thermal breakdown of azides. researchgate.net However, in the melt, the activation energy and pre-exponential factor are significantly higher, suggesting a different mechanism, possibly involving polymerization or polycondensation to form two-dimensional networks. researchgate.net The initial step is believed to be the abstraction of a nitrogen molecule from an azide (B81097) group, followed by reactions that lead to the formation of a planar network of polyconjugated bonds between carbon and nitrogen atoms. researchgate.net

The photochemical stability of s-triazine derivatives is also an important consideration. UV-Vis spectroscopy can be used to study the electronic properties of these molecules and their potential for photochemical reactions. researchgate.netresearchgate.net The absorption of UV light can lead to electronic excitation, which may initiate decomposition pathways. The specific substituents on the triazine ring will influence the absorption spectrum and the subsequent photochemical behavior.

Controlled decomposition studies, often carried out using techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry, would be necessary to fully elucidate the thermal and photochemical decomposition mechanisms of s-Triazine, 2,4-dimorpholino-6-methyl-.

Table 3: Potential Decomposition Products of Substituted s-Triazines

Decomposition ConditionPotential Products
ThermalNitrogen gas (from azide precursors), polymeric networks, smaller organic fragments.
PhotochemicalRadicals, rearranged isomers, products of ring cleavage.

Academic and Industrial Applications Non Prohibited

Application in Advanced Materials Science

The s-triazine core is a foundational component in the development of advanced materials, prized for its thermal stability and versatile reactivity. While specific research on the 2,4-dimorpholino-6-methyl derivative is not extensively documented in all areas, the properties of its structural class provide a strong indication of its potential applications.

The 1,3,5-triazine (B166579) scaffold is integral to a class of high-performance ultraviolet (UV) absorbers used to protect polymers, coatings, and plastics from degradation caused by UV radiation. sarex.comuvabsorber.com These compounds function through the competitive absorption of damaging high-energy light. sarex.com The mechanism involves the absorption of UV photons, which excites the molecule. This energy is then rapidly and harmlessly dissipated as heat, preventing it from breaking down the polymer matrix. uvabsorber.com

Triazine-based UV absorbers are valued for their excellent thermal stability, low volatility, and strong absorption in both the UVA and UVB ranges, which allows them to be used in high-temperature processing applications for materials like polycarbonates and polyesters. sarex.comuvabsorber.com While the most common commercial triazine UV absorbers are typically tris-aryl substituted derivatives, specifically those containing at least one ortho-hydroxyphenyl group, the fundamental photostability of the triazine ring is the key to their function. google.comsarex.com

The s-triazine ring is a versatile building block for synthesizing complex macromolecules like polymers and dendrimers. nih.gov Its utility stems from the 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) precursor, which features three chlorine atoms that can be sequentially replaced by nucleophilic substitution. nih.gov This step-wise reactivity can be controlled by temperature, allowing for the precise construction of monomers and polymer chains with diverse chemical functionalities. nih.gov

This controlled synthesis enables the creation of sequence-defined polymers where different side chains can be methodically introduced. nih.gov In the realm of dendrimers, the triazine core serves as a trifunctional branching point, facilitating the divergent synthesis of highly branched, tree-like macromolecules. nih.govresearchgate.net These triazine-based dendrimers have been investigated for a variety of applications, including as drug delivery systems for chemotherapeutics and as non-viral vectors for gene therapy. researchgate.netnih.gov The aromatic interior of these dendrimers can also be exploited for the noncovalent sequestration of hydrophobic guest molecules. researchgate.net

In supramolecular chemistry, which focuses on chemical systems composed of multiple molecules, the s-triazine ring is a valuable structural motif. researchgate.net It can participate in a wide range of non-covalent interactions, including hydrogen bonding, coordination bonds with metals, and aromatic π-π stacking interactions. researchgate.net These interactions are harnessed in crystal engineering to guide the self-assembly of molecules into well-defined, ordered solid-state architectures. nih.gov

Role as Organic Reagents and Ligands in Coordination Chemistry

Derivatives of s-triazine serve as important organic reagents and as ligands in coordination chemistry. nih.gov The nitrogen atoms within the triazine ring, along with potential donor atoms in its substituents (like the oxygen and nitrogen atoms in morpholino groups), can coordinate with metal ions to form stable complexes. researchgate.netuu.nl The s-triazine scaffold is known to have a weak ligand field and can form stable high-spin metal complexes, which has led to the creation of extended molecular and supramolecular structures. researchgate.net

Triazine-based polydentate ligands have been synthesized and complexed with various transition metals, including copper(II), nickel(II), and cobalt(II). uu.nlresearchgate.net These coordination compounds have applications in areas such as catalysis. uu.nl The modular nature of s-triazine synthesis allows for the fine-tuning of the ligand's electronic and steric properties to control the geometry and reactivity of the resulting metal complex.

Potential in Agrochemical Research

The s-triazine core is a well-established pharmacophore in the agrochemical industry, most notably as the basis for a major class of herbicides, including atrazine (B1667683). mdpi.comnih.gov These compounds have been used for decades to control weed growth in agriculture. nih.gov Research in this field often focuses on the synthesis of new derivatives to improve efficacy or alter the spectrum of activity. Studies have also investigated the environmental fate and microbial degradation of s-triazine herbicides, identifying novel hydrolase enzymes in soil bacteria that can metabolize these compounds. nih.gov While the specific utility of the 2,4-dimorpholino-6-methyl- substitution pattern in agrochemicals is not widely reported, the proven biological activity of the s-triazine ring ensures its continued investigation in this area. mdpi.commdpi.com

Molecular Mechanisms of Interaction with Biological Systems

The 2,4-dimorpholino-s-triazine scaffold is a privileged structure in medicinal chemistry, particularly recognized for its role in modulating critical cellular signaling pathways. This structure is a cornerstone for a significant class of enzyme inhibitors.

The primary molecular mechanism associated with dimorpholino-s-triazine derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers. nih.govresearchgate.net

Enzyme Inhibition and Receptor Binding:

Dimorpholino-substituted s-triazine compounds act as potent, ATP-competitive inhibitors of PI3K and mTOR kinases. nih.govsemanticscholar.org The molecular interaction is well-characterized; the dimorpholino-s-triazine moiety is crucial for binding to the kinase hinge region of the enzyme's ATP-binding pocket. semanticscholar.orgmdpi.com Specifically, the oxygen atom of one of the morpholine (B109124) rings forms a critical hydrogen bond with the backbone NH group of a conserved valine residue (Val851 in PI3Kα). acs.orgnih.gov This interaction anchors the inhibitor in the active site, blocking ATP from binding and preventing the downstream phosphorylation cascade. acs.org

Numerous potent inhibitors, such as Gedatolisib (B612122) and ZSTK474, are based on this dimorpholino-s-triazine core. semanticscholar.orgmdpi.com The third position on the triazine ring is typically modified with various aryl or heteroaryl groups to enhance potency, improve selectivity across different PI3K isoforms, and optimize pharmacokinetic properties. acs.org

Beyond PI3K/mTOR, the versatile s-triazine scaffold has been used to develop inhibitors for other enzyme and receptor targets, such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Pathway Modulation:

By inhibiting PI3K and/or mTOR, these compounds effectively shut down the PI3K/AKT/mTOR signaling cascade. nih.gov This leads to a reduction in the phosphorylation of downstream effector proteins, which in turn inhibits cell cycle progression and induces apoptosis (programmed cell death). researchgate.netnih.gov The ability to dually inhibit both PI3K and mTOR is considered a particularly effective strategy, as it blocks the pathway at two critical nodes, potentially overcoming feedback mechanisms that can limit the efficacy of single-target inhibitors. acs.org

The table below summarizes the inhibitory activity of several representative s-triazine derivatives bearing the dimorpholino scaffold against various cancer cell lines, demonstrating the potent biological effect conferred by this chemical structure.

CompoundSubstituent at C2 PositionTarget Cell LineReported IC₅₀ (μM)Reference
Compound 6a4-(1H-imidazol-1-yl)phenylSW620 (Colon)10.32 researchgate.net
Compound 6o(E)-2-(pyridin-4-yl)vinylSW620 (Colon)8.71 researchgate.net
Compound 6o(E)-2-(pyridin-4-yl)vinylA549 (Lung)9.55 researchgate.net
Compound 6o(E)-2-(pyridin-4-yl)vinylHeLa (Cervical)15.67 researchgate.net
Compound 112-(pyridin-2-ylmethylene)hydrazinylMCF-7 (Breast)1.0 mdpi.com
Compound 112-(pyridin-2-ylmethylene)hydrazinylHCT-116 (Colon)0.98 mdpi.com
Gedatolisib2-amino-5-(4-(trifluoromethyl)pyridin-2-yl)phenylPan-PI3K/mTOR inhibitor semanticscholar.orgnih.gov
ZSTK4742-(2-difluoromethyl-1H-benzo[d]imidazol-1-yl)Pan-Class I PI3K inhibitor semanticscholar.org

Challenges and Future Research Directions

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The conventional synthesis of 2,4-disubstituted-6-methyl-s-triazines often relies on the nucleophilic substitution of cyanuric chloride. This multi-step process typically requires careful temperature control to achieve selective substitution, with the first chlorine atom reacting at low temperatures (around 0 °C), the second at room temperature, and the third requiring elevated temperatures. mdpi.com While effective, this approach presents challenges in terms of energy consumption, solvent waste, and scalability.

Future research must focus on developing "greener" and more efficient synthetic protocols. nih.gov Key areas of exploration include:

Microwave-Assisted and Sonochemical Methods: These techniques have shown promise in accelerating reaction times and increasing yields for triazine synthesis, often using more environmentally benign solvents like water. mdpi.comnih.govresearchgate.net Research indicates that sonochemical methods can be significantly "greener" than traditional heating approaches. nih.gov

Catalytic Approaches: The use of phase transfer catalysts, such as ammonium (B1175870) or phosphonium (B103445) salts, can facilitate reactions under milder conditions, thereby enhancing selectivity and yield. mdpi.com

Alternative Precursors: Investigating alternatives to cyanuric chloride could mitigate some of the harsh conditions required and potentially offer new pathways to novel derivatives.

The table below compares current and future potential synthetic approaches, highlighting the drive towards sustainability.

FeatureConventional HeatingMicrowave-AssistedSonochemistry
Reaction Time Hours to days researchgate.netnih.govMinutes researchgate.net~5 minutes nih.gov
Energy Consumption HighModerateLow
Typical Solvents Dichloromethane (B109758), THF, DMF mdpi.comnih.govEthanol, Water nih.govresearchgate.netWater nih.gov
Yield Variable, often moderate researchgate.netHigh (often >90%) researchgate.netHigh (often >75%) nih.gov
Sustainability LowModerateHigh

Deeper Understanding of Complex Reaction Mechanisms and Stereochemical Control

The reactivity of the s-triazine core is complex. It is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr). core.ac.uk The reaction rate and selectivity are highly dependent on the nature of the incoming nucleophile and the substituents already present on the ring. nih.gov For instance, the incorporation of an amine group makes subsequent substitutions by other types of nucleophiles significantly more difficult. nih.gov

While the general SNAr mechanism is understood, several nuances require deeper investigation:

Concerted vs. Stepwise Mechanisms: Recent computational studies on other triazine systems suggest that the SNAr reaction, classically taught as a stepwise process, may proceed through a concerted mechanism, which has significant implications for predicting reactivity and designing new reactions. acs.org

Radical Mechanisms: Evidence suggests that under certain conditions, such as reactions with polysulfides, a single-electron transfer (SRN1) mechanism may be involved alongside or instead of the traditional SNAr pathway. nih.gov

Stereochemical Control: When chiral centers are present in the substituents, controlling the stereochemistry becomes a significant challenge. Future work should focus on developing atroposelective syntheses for triazine derivatives, which is crucial when restricted bond rotation creates stable atropisomers. acs.org This is a formidable challenge, especially in achieving simultaneous control over multiple chiral elements. acs.org

Unraveling these complex mechanisms through a combination of kinetic studies, spectroscopic analysis, and computational modeling will be essential for precise control over the synthesis of complex, multifunctional triazine derivatives.

Exploration of Novel Non-Clinical Applications in Emerging Technologies

While s-triazine derivatives have been extensively studied for their biological activities, their unique electronic and structural properties make them attractive candidates for various non-clinical applications. mdpi.comnih.gov The electron-deficient nature of the triazine ring, combined with the electron-donating potential of substituents like morpholino groups, creates interesting donor-acceptor characteristics. researchgate.net

Future research should systematically explore the potential of s-Triazine, 2,4-dimorpholino-6-methyl- and related compounds in the following areas:

Materials Science: The high nitrogen content and thermal stability of the triazine core make it a candidate for creating functionalized polymers and conjugated framework materials. researchgate.netrsc.org These materials could have applications in photonics, lighting, and data storage. researchgate.netrsc.org

Organic Electronics: Functionalized triazines are being investigated as components for organic light-emitting diodes (OLEDs), specifically as materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org

Sensors: The photoluminescent properties of some triazine derivatives make them suitable for developing fluorescent sensors, for example, for detecting nitro-containing compounds. rsc.org

The table below outlines potential technological applications and the key properties of the s-triazine core that enable them.

Application AreaKey s-Triazine PropertyRationale for Future Research
Advanced Polymers High thermal stability, rigid core structureDevelopment of hyper-branched polymers for data storage and high-performance materials. rsc.org
Organic Electronics (OLEDs) Tunable electronic (donor-acceptor) propertiesDesign of novel chromophores for efficient and stable TADF emitters. rsc.org
Chemical Sensors Photoluminescence, sensitivity to electronic changesCreation of selective and sensitive fluorescent sensors for environmental and security applications. rsc.org
Energy Storage High nitrogen content, structural stabilityExploration as components in materials for energy storage and high-energy density materials. rsc.orgrsc.org

Advanced Computational Modeling for Precise Property Prediction and Rational Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new functional molecules. For s-triazine derivatives, methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are becoming indispensable. researchgate.netnih.gov

Future research will increasingly rely on advanced computational modeling to:

Predict Molecular Properties: DFT calculations can accurately predict geometries, electronic structures, heats of formation, and vibrational frequencies, providing insights into a molecule's stability and potential as, for example, a high-energy density material. rsc.orgresearchgate.net

Guide Rational Design: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can reveal the relationships between a molecule's structural features and its activity. nih.govekb.eg This allows for the in silico design of new derivatives with enhanced properties before committing to their synthesis.

Elucidate Reaction Mechanisms: Computational studies can map reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of complex reaction mechanisms that may be difficult to probe experimentally. acs.org

Simulate Interactions: Molecular docking and dynamics simulations can predict how triazine-based molecules interact with biological targets or other materials, guiding the design of compounds for specific applications. nih.govekb.eg

The integration of these computational approaches will enable a more targeted and efficient design-synthesis-test cycle, reducing the time and resources required to develop new triazine-based compounds for a wide range of applications.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,4-dimorpholino-6-methyl-s-triazine, and how can reaction conditions be controlled to minimize byproducts?

Methodological Answer:
The synthesis typically involves nucleophilic substitution on a chlorinated s-triazine precursor. For example, reacting 2,4-dichloro-6-methyl-s-triazine with morpholine under controlled stoichiometry and solvent conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF or THF enhance reaction efficiency ( ).
  • Temperature : Elevated temperatures (60–80°C) improve substitution kinetics but require monitoring to prevent ring degradation ( ).
  • Stoichiometry : A 2.5–3.0 molar excess of morpholine ensures complete substitution at the 2- and 4-positions.
  • Byproduct mitigation : Use thin-layer chromatography (TLC) to track reaction progress (as in ) and column chromatography for purification.
    Reference :

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of 2,4-dimorpholino-6-methyl-s-triazine?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., triazine ring C=N stretching at ~1500 cm⁻¹ and morpholino C-O-C at ~1100 cm⁻¹) ().
  • XPS : Resolves nitrogen bonding states; sp²-hybridized N in the triazine ring appears at ~398–400 eV ().
  • NMR : ¹H NMR distinguishes methyl groups (~2.5 ppm) and morpholino protons (~3.5–3.7 ppm). ¹³C NMR confirms substitution patterns on the triazine core.
    Reference :

Advanced: How does the electronic structure of the s-triazine core influence the reactivity of 2,4-dimorpholino-6-methyl-s-triazine in nucleophilic substitution reactions?

Methodological Answer:
The electron-deficient triazine ring activates positions for nucleophilic attack. However, electron-donating morpholino substituents deactivate the 2- and 4-positions, directing further reactions to the 6-methyl group. Computational studies (e.g., DFT) can map electron density distribution to predict reactivity. For example, highlights how substituents alter reaction pathways in similar triazines. Experimental validation via kinetic studies under varying pH and nucleophile concentrations is recommended.
Reference :

Advanced: What experimental strategies can resolve contradictions in reported solubility data for s-triazine derivatives in aqueous and organic solvents?

Methodological Answer:

  • Standardized protocols : Use shake-flask methods (as in ) under controlled pH and temperature.
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2,4-bis(dimethylamino)-6-morpholino-s-triazine in , solubility ~0.328 g/L in water at 25°C).
  • Solvent screening : Test solubility in binary solvent systems (e.g., water-DMSO) to identify co-solvency effects.
    Reference :

Basic: What are the key considerations for designing stability studies of 2,4-dimorpholino-6-methyl-s-triazine under varying pH and temperature conditions?

Methodological Answer:

  • Hydrolysis susceptibility : The triazine ring degrades under acidic/basic conditions (). Perform accelerated aging studies at pH 2–12 and monitor via HPLC.
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy can detect photodegradation products. Store samples in amber vials during testing.
    Reference :

Advanced: How can researchers differentiate between π-π stacking and hydrogen bonding interactions in s-triazine-based materials using advanced analytical techniques?

Methodological Answer:

  • X-ray diffraction (XRD) : Resolves π-π stacking distances (~3.3–3.6 Å) in crystalline phases.
  • XPS : Detects hydrogen bonding via shifts in N 1s binding energy (e.g., shows stable triazine rings post-adsorption, suggesting non-covalent interactions).
  • Solid-state NMR : Probes hydrogen bonding through ¹H-¹³C cross-polarization dynamics.
    Reference :

Basic: What chromatographic methods are suitable for purity analysis of 2,4-dimorpholino-6-methyl-s-triazine, and how should method parameters be optimized?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Adjust gradient elution to separate morpholino derivatives.
  • GC-MS : Applicable for volatile derivatives; derivatize with trimethylsilyl groups if necessary.
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1) for rapid screening ().
    Reference :

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